molecular formula C8H7NO4 B045969 2-Methyl-3-nitrobenzoic acid CAS No. 1975-50-4

2-Methyl-3-nitrobenzoic acid

Cat. No.: B045969
CAS No.: 1975-50-4
M. Wt: 181.15 g/mol
InChI Key: YPQAFWHSMWWPLX-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a nitrated carboxylic acid, characterized by the presence of a nitro group (-NO2) and a carboxyl group (-COOH) attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. The process typically includes adding 3-nitro-o-xylene, an organic solvent, and a catalyst to a reactor, followed by the introduction of oxygen gas. The oxidation reaction is carried out at temperatures between 90-100°C until the concentration of 3-nitro-o-xylene is reduced to less than 1%. The crude product is then subjected to conventional alkalization, active carbon decoloration, and acidification to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of oxygen instead of nitric acid for oxidation is preferred due to its lower risk, reduced pollution, and cost-effectiveness. The yield of this method can reach up to 80%, making it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-nitrobenzoic acid is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

2-methyl-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

YPQAFWHSMWWPLX-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
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Molecular Formula

C8H7NO4
Record name 2-METHYL-3-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID7025637
Record name 2-Methyl-3-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-3-nitrobenzoic acid appears as fine needles or light beige powder. (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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CAS No.

1975-50-4
Record name 2-METHYL-3-NITROBENZOIC ACID
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Record name Benzoic acid, 2-methyl-3-nitro-
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Melting Point

360 to 363 °F (NTP, 1992)
Record name 2-METHYL-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

The disadvantage of this synthesis route is the poor availability of the starting substance 2-methyl-3-nitrobenzoic acid. In Kulic et al., J. Gen. Chem. USSR (Engl.), 60, 2118 (1990), the oxidation of 2,3-dimethylnitrobenzene to 2-methyl-3-nitrobenzoic acid is carried out using aqueous potassium permanganate in the presence of a phase-transfer catalyst at 75° C. In this process, 2-methyl-3-nitrobenzoic acid is not obtained as a pure product, but as a mixture with 3-nitrophthalic acid and smaller amounts of 3-methyl-2-nitrobenzoic acid. A complicated purification is necessary in order to obtain pure 2-methyl-3-nitrobenzoic acid from the crude product. This is at the expense of the yield. A further serious disadvantage is the extremely poor space yield of the oxidation reaction. Per 100 ml of water, only 2.4 g of 2,3-dimethylnitrobenzene are employed (see p. 2121). Moreover, manganese dioxide, which has to be disposed of, is formed during the permanganate oxidation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-Methyl-3-nitrobenzoic acid in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. It's frequently employed as a starting material for synthesizing various compounds, including:

  • 5-Nitroisocoumarins: This compound can be readily transformed into 5-nitroisocoumarin derivatives, such as 5-nitroisocoumarin and 5-aminoisocoumarin. []
  • Methyl Indole-4-carboxylate: Several synthetic routes utilize this compound, either directly or through isocoumarin intermediates, to produce methyl indole-4-carboxylate. []
  • Lenalidomide: This commercially important pharmaceutical drug can be synthesized using this compound as a key precursor. [, , ]
  • 2-Methyl-3-nitrobenzeneacetic Acid: A four-step synthesis utilizes reduction, halogenation, substitution, and hydrolysis to convert this compound into 2-Methyl-3-nitrobenzeneacetic acid. []

Q2: How do researchers determine the solubility behavior of this compound in different solvents?

A2: Scientists utilize spectroscopic methods to measure the solubility of this compound in various organic solvents at a standard temperature (298.2 K). [] These solvents include alcohols, alkyl ethers, alkyl acetates, and alkoxyalcohols. This data is then used to determine Abraham model solute descriptors, which can predict the compound's solubility in other organic solvents. [] This predictive capability is invaluable for designing synthesis and purification processes.

Q3: What is the significance of studying the sublimation thermodynamics of this compound?

A3: Understanding the sublimation thermodynamics of this compound, and its various isomers, provides crucial information about its physical properties. Researchers utilize the Knudsen mass-loss effusion technique to determine vapor pressures at different temperatures. [] This data allows for the calculation of standard molar enthalpies and entropies of sublimation, providing insights into the energetics of its phase transitions. [] This information is particularly relevant for purification processes and predicting its behavior in different environments.

Q4: How is gas chromatography employed in the analysis of this compound?

A4: Gas chromatography offers a precise and sensitive method for quantifying this compound. [] To analyze the compound effectively, it undergoes esterification with diazomethane before injection into the gas chromatograph. [] This pretreatment enhances its volatility, making it suitable for gas-phase separation and detection.

Q5: What potential genotoxic impurities are associated with Lenalidomide synthesis, and how are they monitored?

A5: The synthesis of Lenalidomide, often using this compound as a starting material, carries the risk of genotoxic impurities. These include compounds like methyl 2-(chloromethyl)-3-nitrobenzoate (MCN), methyl 2-(bromomethyl)-5-nitrobenzoate (MMM), and others. [] To ensure the safety of the final drug substance, a sensitive RP-HPLC method has been developed and validated to simultaneously detect and quantify these impurities. [] This method is essential for quality control during drug development and manufacturing.

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